
Ethenyl(diphenyl)(prop-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(diphenyl)(prop-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenyl group, two phenyl groups, and a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl(diphenyl)(prop-1-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of diphenylsilane with prop-1-en-1-yl derivatives under the influence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl(diphenyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products of these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethenyl(diphenyl)(prop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Mécanisme D'action
The mechanism of action of Ethenyl(diphenyl)(prop-1-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, leading to the formation of diverse products. The pathways involved often include the formation of intermediate silyl radicals or cations .
Comparaison Avec Des Composés Similaires
Diphenylsilane: Lacks the ethenyl and prop-1-en-1-yl groups, making it less versatile in certain reactions.
Triphenylsilane: Contains three phenyl groups, offering different reactivity and applications.
Vinyltrimethoxysilane: Features methoxy groups instead of phenyl groups, leading to distinct chemical behavior.
Uniqueness: Ethenyl(diphenyl)(prop-1-en-1-yl)silane stands out due to its combination of ethenyl, phenyl, and prop-1-en-1-yl groups, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and properties .
Propriétés
Numéro CAS |
63453-12-3 |
|---|---|
Formule moléculaire |
C17H18Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
ethenyl-diphenyl-prop-1-enylsilane |
InChI |
InChI=1S/C17H18Si/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3-15H,2H2,1H3 |
Clé InChI |
WQZLJFSKGRZQPZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
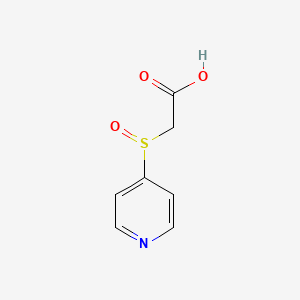
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
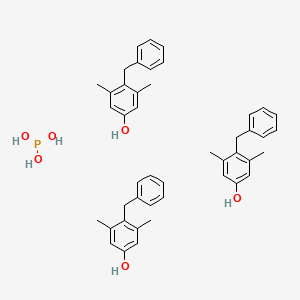


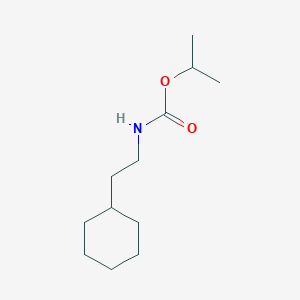


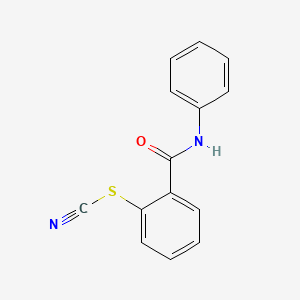
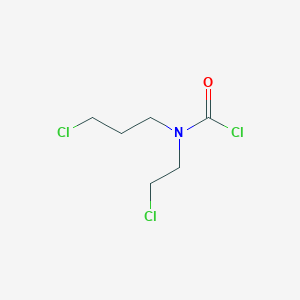
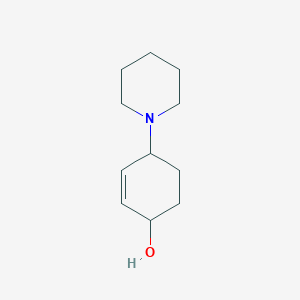
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)
